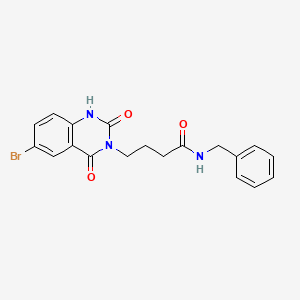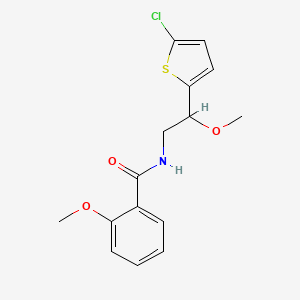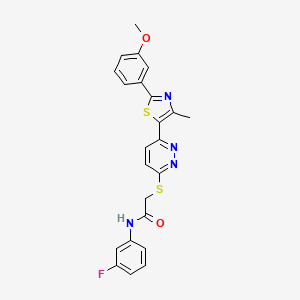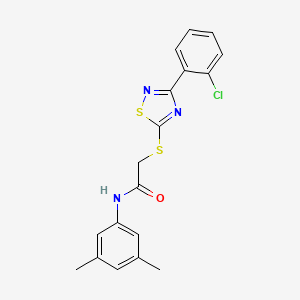
(4-Methoxypiperidin-1-yl)(pyrazin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methoxypiperidin-1-yl)(pyrazin-2-yl)methanone” is a compound that has been studied for its anti-inflammatory effects . It has been found to have anti-nociceptive properties, meaning it can reduce the sensation of pain . This compound is also known for its potential in reducing inflammation .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to provide (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone .Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that they might interact with their targets by inhibiting kinase enzymes.
Biochemical Pathways
For example, some pyrrolopyrazine derivatives have shown to inhibit kinase enzymes , which play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Pharmacokinetics
Similar compounds have been found to possess drug-like properties and exhibit acceptable pharmacokinetic profiles .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (4-Methoxypiperidin-1-yl)(pyrazin-2-yl)methanone is that it is a small molecule, which makes it easy to synthesize and manipulate in a laboratory setting. Additionally, this compound has been found to have a wide range of biological activities, which makes it a potential candidate for various scientific research applications. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications.
Zukünftige Richtungen
There are several future directions for the study of (4-Methoxypiperidin-1-yl)(pyrazin-2-yl)methanone. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for inflammatory diseases, cancer, and viral infections. Another direction is to explore the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with improved biological activities.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the treatment of various diseases. The synthesis method of this compound is relatively simple, and it has been found to have a wide range of biochemical and physiological effects. However, its mechanism of action is not fully understood, and further research is needed to optimize its use for specific applications.
Synthesemethoden
The synthesis of (4-Methoxypiperidin-1-yl)(pyrazin-2-yl)methanone involves the reaction of 4-methoxypiperidine and pyrazin-2-ylmethanone in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(4-Methoxypiperidin-1-yl)(pyrazin-2-yl)methanone has shown promising results in various scientific research applications. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have anti-cancer properties, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have anti-viral properties, which could be useful in the development of antiviral drugs.
Eigenschaften
IUPAC Name |
(4-methoxypiperidin-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-9-2-6-14(7-3-9)11(15)10-8-12-4-5-13-10/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUBGJZDVZRQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2877472.png)
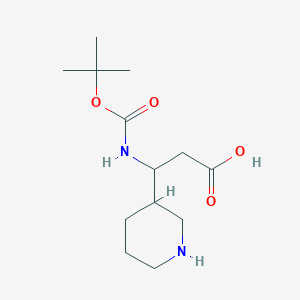
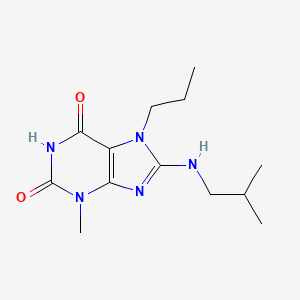
![4-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2877476.png)
![N-(butan-2-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877479.png)

![2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2877481.png)

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B2877485.png)
